molecular formula C8H8ClNO2S B579866 5-Chloro-thiophene-2-carboxylic acid CAS No. 799012-78-5

5-Chloro-thiophene-2-carboxylic acid

Cat. No. B579866
M. Wt: 217.667
InChI Key: LLRCNCXTSFGOGG-YFKPBYRVSA-N
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Description

5-Chloro-thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .


Molecular Structure Analysis

The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The IUPAC name is 5-chlorothiophene-2-carboxylic acid . The molecular weight is 162.59 g/mol .


Chemical Reactions Analysis

Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-thiophene-2-carboxylic acid include a molecular weight of 162.594 . The IUPAC Standard InChI is InChI=1S/C5H3ClO2S/c6-4-2-1-3 (9-4)5 (7)8/h1-2H, (H,7,8) .

Scientific Research Applications

  • Synthesis of Antitubercular Agents : 5-Chloro-thiophene-2-carboxylic acid is used in the synthesis of novel antitubercular agents. A study synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which demonstrated promising antitubercular activity against Mycobacterium tuberculosis (Marvadi et al., 2020).

  • Development of Spasmolytic Agents : This compound is used in the development of spasmolytic agents. In a study, thiophene-based derivatives, synthesized via Suzuki cross-coupling reaction, exhibited good spasmolytic effects. This research suggests potential applications in treating spasmodic conditions (Rasool et al., 2020).

  • Antimicrobial and Antifungal Activity : Arylidene derivatives of thiophene carboxylic acids, including 5-Chloro-thiophene-2-carboxylic acid, have been synthesized and evaluated for antimicrobial and antifungal activities. They have shown good effectiveness, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).

  • Anti-Inflammatory Applications : Derivatives of 5-Chloro-thiophene-2-carboxylic acid have been explored for their potential as anti-inflammatory agents. Research indicates that certain substituted benzo[b]thiophene derivatives possess potent anti-inflammatory activity (Radwan et al., 2009).

  • Peptide Derivatives for Antimicrobial Activity : Dipeptide derivatives containing 5-chloro-thiophene-2-carboxylic acid conjugates have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties (Tivari et al., 2022).

  • Synthesis of Anticancer Agents : Thiophene-2-carboxamide derivatives have been investigated for their anticancer activity. These derivatives, synthesized from 5-Chloro-thiophene-2-carboxylic acid, have shown inhibitory effects on various cancer cell lines (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRCNCXTSFGOGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-thiophene-2-carboxylic acid

CAS RN

799012-78-5
Record name 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
33
Citations
SJ Jennifer, PT Muthiah - Inorganica Chimica Acta, 2014 - Elsevier
… solution of MCO 3 [M = Ca (1), Ba (2)] in 10 ml of (1:1) methanol/water mixture was stirred over a hot plate magnetic stirrer at 70 C for about 4 h and 5-chloro thiophene 2-carboxylic acid (…
Number of citations: 8 www.sciencedirect.com
S Tivari, SV Kokate, UB Shelar… - Rasayan Journal of …, 2022 - rasayanjournal.co.in
… In the light of the above facts, we have designed the synthesis of a new series of dipeptide derivatives with 5-chloro-thiophene-2-carboxylic acid at N terminus and Arginine at the C …
Number of citations: 3 rasayanjournal.co.in
SJ Jennifer, PT Muthiah, G Muthukumaran - Inorganica Chimica Acta, 2013 - Elsevier
… 5-Chloro thiophene 2-carboxylic acid (Hoechst Aktiengesellschaft), Cu(CO) 3 ·Cu(OH) 2 (Sd-Fine Chem), DMSO (Qualigens) and DMF (Qualigens). IR spectra of the complexes were …
Number of citations: 11 www.sciencedirect.com
K Swarnalatha, S Kamalesu, R Subramanian - Journal of Molecular …, 2016 - Elsevier
… 5-chloro thiophene-2-carboxylic acid is an excellent ligand, which can coordinate to metal ions in bidentate chelating and bidentate bridging form [22] and have biological activity. Piotr …
Number of citations: 6 www.sciencedirect.com
SJ Jennifer, PT Muthiah - Chemistry Central Journal, 2014 - Springer
… based on these pyridines and pyrimidines with rigid building blocks such as TPC, 5-TPC and TDC (TPC = Thiophene 2-carboxylic acid, 5-TPC = 5-Chloro thiophene 2- carboxylic acid, …
Number of citations: 22 link.springer.com
SJ Jenniefer, PT Muthiah… - Journal of Coordination …, 2012 - Taylor & Francis
… Two Pb(II) complexes with 8-quinolinol (8-Quin), 5-chloro thiophene-2-carboxylic acid, and (5-CTPC)/5-bromo thiophene-2-carboxylic acid (5-BTPC) have been synthesized and …
Number of citations: 10 www.tandfonline.com
SJ Jenniefer, PT Muthiah - Chemistry Central Journal, 2013 - Springer
… To this solution, 5-Chloro-thiophene-2-carboxylic acid 5-TPC (0.0866 g) was added and the mixture was stirred and 10 mL H 2 O was added to obtain a green solution. AMPY (0.03079 …
Number of citations: 48 link.springer.com
SJ Jennifer, P Thomas Muthiah - Chemistry Central …, 2014 - bmcchem.biomedcentral.com
… 3H 2 O (0.098 g) in 10 ml of (1:1) CH 3 OH/H 2 O mixture was stirred over a hot plate magnetic stirrer for half an hour and 5-Chloro thiophene 2-Carboxylic acid (0.0833 g) dissolved in …
Number of citations: 6 bmcchem.biomedcentral.com
C Lamberth, S Trah, S Wendeborn… - Bioorganic & medicinal …, 2012 - Elsevier
… to a suspension of 5-chloro-thiophene-2-carboxylic acid (5, … intermediate 5-chloro-thiophene-2-carboxylic acid chloride (… pressure to give 5-chloro-thiophene-2-carboxylic acid methoxy-…
Number of citations: 41 www.sciencedirect.com
SJ Jennifer, PT Muthiah - Chemistry Central Journal, 2014 - Springer
… 3H 2 O (g) in 10 ml of (1:1) CH 3 OH/H 2 O mixture was stirred over a hot plate magnetic stirrer for half an hour and 5-chloro thiophene 2-Carboxylic acid (0.0833g) dissolved in 10 ml of …
Number of citations: 25 link.springer.com

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